2-(thiophen-3-yl)propan-2-amine hydrochloride
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Overview
Description
2-(thiophen-3-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is structurally similar to amphetamines, where the phenyl ring is replaced by a thiophene ring. It is known for its stimulant properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-3-yl)propan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with thiophene, which undergoes a series of reactions to introduce the propan-2-amine group.
Ammonia Reaction: Thiophene is reacted with ammonia in the presence of water to form the intermediate compound.
Reflux with Acid: The intermediate is then refluxed with (2R,3R)-(-)-di-p-methoxybenzoyltartaric acid in ethanol and acetonitrile.
Hydrochloride Formation: Finally, the compound is treated with hydrogen chloride in diethyl ether to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to carry out the ammonia reaction and reflux steps.
Purification: Employing techniques such as crystallization and filtration to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-3-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The amine group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
N-Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-(thiophen-3-yl)propan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for potential therapeutic uses, including as a stimulant or in the treatment of certain neurological conditions.
Industry: Utilized in the development of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(thiophen-3-yl)propan-2-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent, similar to amphetamines. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: An analogue of amphetamine with a thiophene ring instead of a phenyl ring.
3-(N-Methylamino)-1-(2-thienyl)-1-propanone Hydrochloride: Another thiophene derivative with stimulant properties.
Uniqueness
2-(thiophen-3-yl)propan-2-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and pharmacological properties. Its structural similarity to amphetamines makes it a valuable compound for studying stimulant effects and potential therapeutic applications.
Properties
CAS No. |
2742660-83-7 |
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Molecular Formula |
C7H12ClNS |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
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